molecular formula C12H22N2O5 B1407581 N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid CAS No. 1785763-77-0

N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid

Cat. No. B1407581
CAS RN: 1785763-77-0
M. Wt: 274.31 g/mol
InChI Key: ISUKOVVFVMZCKP-UHFFFAOYSA-N
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Description

“N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid” is a chemical compound with the CAS Number: 1785763-77-0 . It has a molecular weight of 274.32 and a linear formula of C12H22N2O5 . This compound plays a crucial role in scientific research, offering diverse applications such as drug synthesis, catalysis, and material science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O.C2H2O4/c1-9-3-6-12(7-4-9)8-5-10(13)11-2;3-1(4)2(5)6/h9H,3-8H2,1-2H3,(H,11,13);(H,3,4)(H,5,6) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Neuroscience and Neuropharmacology

  • NMDA Receptors in Synaptic Function : Research focused on the role of NMDA receptors, which are critical for synaptic transmission and plasticity in the brain. Studies have shown that dysfunctions in NMDA receptor signaling are linked to several neurological and psychiatric conditions, highlighting the importance of understanding NMDA receptor pathways for therapeutic development (Horak et al., 2014).

Environmental Science

  • Herbicide Sorption and Degradation : Investigations into how herbicides like 2,4-D interact with soil and organic matter reveal the sorption mechanisms and potential environmental impacts. These studies are crucial for developing strategies to mitigate the adverse effects of herbicides on ecosystems (Werner et al., 2012).
  • Atmospheric Aerosols : Research into the composition and sources of atmospheric aerosols has identified oxalic acid as a significant component, which is key to understanding atmospheric chemistry and its implications for climate change (Kawamura & Bikkina, 2016).

Advanced Materials and Chemical Engineering

  • Advanced Oxidation Processes : Studies on the degradation of pollutants using advanced oxidation processes highlight the role of oxalic acid in breaking down recalcitrant compounds in water treatment technologies. These insights are valuable for environmental remediation efforts (Qutob et al., 2022).

Agricultural Science

  • Phytoextraction of Heavy Metals : The use of organic acids, including oxalic acid, in enhancing the phytoextraction of heavy metals from contaminated soils offers a sustainable method for soil remediation, highlighting the potential of these compounds in environmental and agricultural applications (Tauqeer & Sagir, 2017).

Safety and Hazards

For safety information and potential hazards associated with “N-methyl-3-(4-methylpiperidin-1-yl)propanamide; oxalic acid”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal.

properties

IUPAC Name

N-methyl-3-(4-methylpiperidin-1-yl)propanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.C2H2O4/c1-9-3-6-12(7-4-9)8-5-10(13)11-2;3-1(4)2(5)6/h9H,3-8H2,1-2H3,(H,11,13);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUKOVVFVMZCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCC(=O)NC.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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